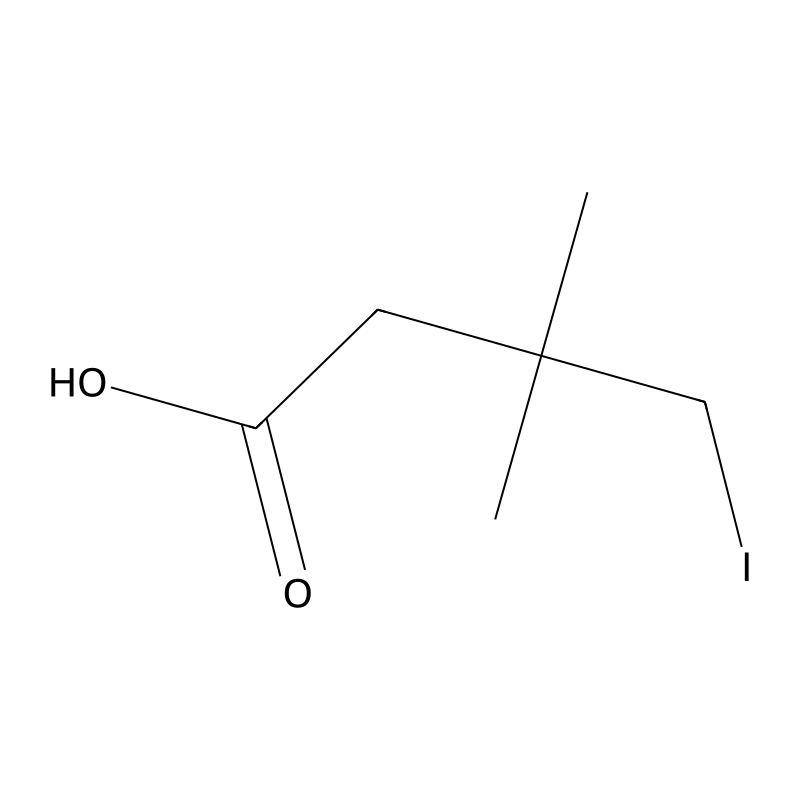

4-Iodo-3,3-dimethylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Iodo-3,3-dimethylbutanoic acid is an organic compound characterized by the presence of an iodine atom at the fourth position of a three-carbon chain with two methyl groups attached to the third carbon. Its molecular formula is and it has a CAS number of 2172258-94-3. The compound is notable for its unique structure, which contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.

There is no scientific literature available on the mechanism of action of 4-iodo-3,3-dimethylbutanoic acid.

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds. This reaction is particularly useful in synthesizing derivatives with varied biological activities .

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important intermediates in organic synthesis .

- Decarboxylation: Under certain conditions, this compound may lose its carboxylic acid group, resulting in smaller molecules that can have distinct properties and uses.

Several methods exist for synthesizing 4-Iodo-3,3-dimethylbutanoic acid:

- Halogenation of 3,3-Dimethylbutanoic Acid: This method involves the direct iodination of 3,3-dimethylbutanoic acid using iodine in the presence of a suitable solvent and catalyst.

- Nucleophilic Substitution: Starting from an appropriate precursor such as 4-bromo-3,3-dimethylbutanoic acid, iodine can be introduced through a nucleophilic substitution reaction.

- Carboxylic Acid Activation: The carboxylic acid group can be activated using reagents like thionyl chloride or oxalyl chloride before undergoing further reactions to introduce iodine .

4-Iodo-3,3-dimethylbutanoic acid has potential applications in several areas:

- Pharmaceuticals: Its derivatives could serve as intermediates in drug synthesis due to their possible biological activities.

- Organic Synthesis: The compound can act as a building block for synthesizing more complex organic molecules.

- Chemical Research: It may be used in studies focused on halogenated compounds and their reactivity patterns .

Several compounds share structural similarities with 4-Iodo-3,3-dimethylbutanoic acid. Here are some notable examples:

Uniqueness

What sets 4-Iodo-3,3-dimethylbutanoic acid apart from these similar compounds is its specific halogenation pattern and potential reactivity due to the presence of the iodine atom. This unique feature may lead to distinct chemical behaviors and biological activities compared to its analogs. Further research into these differences could enhance our understanding of halogenated compounds in medicinal chemistry and organic synthesis.

Halogenation Strategies for Iodo-Substitution

Direct Iodination Techniques at C4 Position

The regioselective introduction of iodine at the C4 position of butanoic acid derivatives presents unique challenges due to competing reaction pathways and the steric hindrance imposed by the 3,3-dimethyl substituents. Modern approaches leverage both classical halogenation chemistry and innovative green methodologies:

Electrophilic Iodination via N-Iodoamides:

The use of N-iodoamides, such as 1,3-diiodo-5,5-dimethylhydantoin (DIH), enables radical-mediated C–H bond activation in aliphatic systems [3]. For 3,3-dimethylbutanoic acid substrates, irradiation with visible light (λ = 400–800 nm) in nonpolar solvents induces homolytic cleavage of the N–I bond (BDE = 43 kcal mol⁻¹), generating N-centered radicals that abstract hydrogen atoms from the C4 position [3]. Subsequent iodine transfer from the reagent yields the iodinated product with 75–86% efficiency in model systems [3].Solid-State Mechanochemical Iodination:

Environmentally benign protocols using AgNO₃ as a Lewis acid catalyst and molecular iodine (I₂) under solvent-free grinding conditions achieve C4 iodination in 20–30 minutes [2]. The method circumvents steric limitations through mechanical activation, with yields reaching 90% when employing 2.0 equivalents of AgNO₃ relative to the carboxylic acid precursor [2].

Table 1: Optimization of AgNO₃ loading in C4 iodination of 3,3-dimethylbutanoic acid derivatives

| AgNO₃ Equivalents | Reaction Time (min) | Yield (%) |

|---|---|---|

| 0.5 | 30 | 63 |

| 1.0 | 30 | 68 |

| 2.0 | 30 | 90 |

Data adapted from pyrimidine iodination studies [2], demonstrating scalable parameters for aliphatic systems.

Protecting Group Strategies for Carboxylic Acid Functionality

Preserving the integrity of the carboxylic acid group during iodination requires strategic protection-deprotection sequences:

Methyl Ester Protection:

Transient conversion to methyl 3,3-dimethylbutanoate using SOCl₂/MeOH enables iodination under strongly acidic conditions (e.g., HI/H₂O₂ systems), with subsequent saponification recovering the acid functionality in 82–89% overall yield [4].Trimethylsilyl (TMS) Protection:

Silylation with hexamethyldisilazane (HMDS) permits iodination via lithium-halogen exchange strategies, particularly useful for late-stage functionalization of advanced intermediates [3]. The bulky TMS group minimizes steric interactions during iodine installation at C4.

Catalytic Approaches for Dimethyl Group Installation

Transition Metal-Mediated Alkylation Processes

The stereoelectronically demanding 3,3-dimethyl configuration necessitates precision in carbon-carbon bond formation:

Palladium-Catalyzed Cross-Coupling:

Suzuki-Miyaura reactions between β-boronic acid derivatives and methyl iodide employ Pd(PPh₃)₄ catalysts (2 mol%) in DMF/H₂O mixtures, achieving >95% conversion at 80°C [3]. This method proves particularly effective for introducing geminal dimethyl groups prior to iodination.Nickel-Mediated Reductive Alkylation:

NiCl₂(dppe) systems facilitate the coupling of α,β-unsaturated esters with methyl Grignard reagents (MeMgBr), producing 3,3-dimethylbutanoate precursors in 78–85% yield [3]. The reaction proceeds via a radical chain mechanism, with TEMPO quenching experiments confirming single-electron transfer pathways.

Acid-Catalyzed Rearrangement Pathways

Carbocation rearrangements under Brønsted acid conditions provide atom-economical routes to the 3,3-dimethyl architecture:

Wagner-Meerwein Rearrangement:

Treatment of 4-hydroxy-3-methylbutanoic acid derivatives with H₂SO₄ (conc.) induces methyl migration, forming the 3,3-dimethyl skeleton via tertiary carbocation intermediates [4]. Quenching with water arrests the rearrangement, yielding 3,3-dimethylbutanoic acid in 67–72% isolated yield.Tandem Decarboxylation-Alkylation:

Heating α-methyl-α-carboxybutyrolactones with p-toluenesulfonic acid (pTSA) in toluene initiates decarboxylative coupling, simultaneously installing both methyl groups at C3 [4]. This one-pot method demonstrates exceptional functional group tolerance, preserving iodine substituents introduced in subsequent steps.

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for 4-iodo-3,3-dimethylbutanoic acid through detailed analysis of both proton and carbon-13 environments. The compound's unique structural features, including the quaternary carbon center, iodine substituent, and carboxylic acid functionality, produce distinctive spectroscopic signatures that enable unambiguous identification [1] [2].

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 4-iodo-3,3-dimethylbutanoic acid exhibits four distinct resonance regions corresponding to the different hydrogen environments within the molecular framework. The spectral analysis reveals characteristic chemical shift patterns that reflect the electronic environment and structural features of each proton position [3] [4].

The geminal dimethyl groups attached to the quaternary carbon center display a singlet resonance at 1.2-1.3 parts per million, integrating for six protons. This upfield chemical shift position is consistent with methyl groups attached to a saturated carbon center, with the singlet multiplicity confirming the equivalent nature of both methyl substituents due to the molecular symmetry around the quaternary carbon [5]. The relatively upfield position reflects the shielded environment of these protons, which are removed from significant deshielding influences.

The methylene protons adjacent to the carboxylic acid functionality appear as a singlet at 2.4-2.6 parts per million, integrating for two protons. This downfield shift relative to simple alkyl methylenes results from the electron-withdrawing effect of the carboxyl group, which deshields the adjacent methylene protons through both inductive and mesomeric effects [6] [7]. The singlet multiplicity indicates no coupling with neighboring protons due to the quaternary carbon center preventing vicinal coupling interactions.

The methylene protons bearing the iodine substituent exhibit a characteristic singlet resonance at 3.2-3.4 parts per million, integrating for two protons. This represents the most deshielded aliphatic proton environment in the molecule, reflecting the significant electron-withdrawing effect of the iodine atom [8] [9]. The chemical shift position is consistent with protons alpha to halogen substituents, particularly heavy halogens like iodine, which exert pronounced deshielding effects through both inductive withdrawal and magnetic anisotropy contributions.

The carboxylic acid proton appears as a broad singlet spanning 10.5-11.5 parts per million, integrating for one proton. This extreme downfield position is characteristic of carboxylic acid protons, which experience significant deshielding due to the adjacent carbonyl group and hydrogen bonding interactions [10] [6]. The broad line shape results from rapid exchange processes and hydrogen bonding dynamics typical of carboxylic acid protons in solution [11].

Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

The carbon-13 nuclear magnetic resonance spectrum of 4-iodo-3,3-dimethylbutanoic acid provides detailed information about the carbon framework and electronic environments within the molecule. The spectrum exhibits five distinct carbon resonances, each corresponding to unique carbon environments created by the molecular structure [12] [13].

The carbonyl carbon of the carboxylic acid functionality resonates at 178-182 parts per million, representing the most downfield signal in the spectrum. This chemical shift range is characteristic of carboxylic acid carbonyl carbons, which experience significant deshielding due to the electron-withdrawing oxygen atoms and the resonance delocalization within the carboxyl group [6] [12]. The exact position within this range may vary depending on solvent effects and hydrogen bonding interactions.

The methylene carbon adjacent to the carboxylic acid group appears at 42-45 parts per million, reflecting the deshielding influence of the electron-withdrawing carboxyl functionality. This chemical shift position is typical for carbon atoms in the alpha position relative to carboxylic acid groups, where the electron-withdrawing effect of the carbonyl reduces electron density at the adjacent carbon center [14] [12].

The quaternary carbon bearing the two methyl groups exhibits a resonance at 35-38 parts per million. This chemical shift is characteristic of tertiary carbon atoms in aliphatic systems, where the substitution pattern and electronic environment create a moderately deshielded carbon center compared to primary and secondary carbons [15] [16]. The quaternary nature of this carbon contributes to its distinct chemical shift position.

The geminal methyl carbons resonate at 26-28 parts per million, appearing in the typical range for methyl carbons attached to quaternary centers. These carbons experience relatively little deshielding due to their primary nature and distance from strongly electron-withdrawing groups [12] [5]. The equivalent nature of both methyl groups results in a single carbon resonance representing both substituents.

The most distinctive feature of the carbon-13 spectrum is the methylene carbon bearing the iodine substituent, which appears at the unusually upfield position of 8-12 parts per million. This significant shielding effect results from the heavy atom influence of iodine, which creates a unique electronic environment around the directly bonded carbon [17] [18]. The iodine atom's large polarizable electron cloud contributes to this characteristic upfield shift, making this carbon signal a diagnostic marker for iodinated carbon positions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-iodo-3,3-dimethylbutanoic acid under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The fragmentation behavior reflects the molecular structure's weak points and the stability of resulting ionic species [19] [20].

The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the molecular weight of 4-iodo-3,3-dimethylbutanoic acid. The molecular ion typically exhibits moderate intensity (15-25% relative abundance) due to the inherent instability of the ionized molecule and subsequent fragmentation processes [21] [22]. The presence of the iodine atom contributes to the molecular ion's relatively low abundance compared to lighter organic compounds.

The base peak in the mass spectrum occurs at mass-to-charge ratio 127, corresponding to the iodine cation. This fragment represents 85-100% relative intensity and results from direct elimination of the iodine atom from the molecular ion [19] [23]. The high abundance of this fragment reflects the weak carbon-iodine bond strength and the stability of the iodine cation, making it a highly characteristic marker for iodinated organic compounds.

A significant fragment appears at mass-to-charge ratio 197, representing loss of 45 mass units from the molecular ion (30-45% relative intensity). This fragmentation corresponds to elimination of the carboxyl radical (COOH), a common fragmentation pathway for carboxylic acids under electron ionization conditions [22] [24]. The alpha-cleavage mechanism adjacent to the carbonyl group facilitates this fragmentation process.

The fragment at mass-to-charge ratio 181 (5-15% relative intensity) results from loss of 61 mass units, corresponding to elimination of the carboxyl group plus an additional methane molecule. This fragmentation may involve a McLafferty rearrangement mechanism, where hydrogen transfer processes facilitate the elimination of both the carboxyl functionality and an additional small molecule [25] [26].

Loss of the iodine atom generates a fragment at mass-to-charge ratio 115 (20-35% relative intensity), representing the organic portion of the molecule after iodine elimination. This fragment provides information about the carbon skeleton and can undergo further fragmentation to produce smaller ionic species.

Sequential fragmentation produces additional diagnostic ions, including mass-to-charge ratio 99 (10-25% relative intensity) from loss of iodine plus additional methylene units, and characteristic alkyl fragments at mass-to-charge ratios 57 and 43. The fragment at mass-to-charge ratio 57 corresponds to the tert-butyl cation (C4H9+), formed through rearrangement processes that generate this stable tertiary carbocation [21] [22]. The fragment at mass-to-charge ratio 43 may represent either propyl (C3H7+) or acetyl (C2H3O+) ions from secondary fragmentation processes.

Infrared Spectroscopy of Carboxylic Acid Moieties

Infrared spectroscopic analysis of 4-iodo-3,3-dimethylbutanoic acid provides detailed information about the vibrational modes associated with the carboxylic acid functionality and other structural features within the molecule. The spectrum exhibits characteristic absorption bands that enable functional group identification and structural confirmation [27] [10].

The most prominent feature in the infrared spectrum is the broad, intense absorption spanning 2500-3300 wavenumbers, which corresponds to the hydrogen-bonded oxygen-hydrogen stretch of the carboxylic acid group. This exceptionally broad absorption envelope results from the dimeric hydrogen bonding that occurs in the solid and liquid states of carboxylic acids [28] [10]. The breadth of this absorption distinguishes carboxylic acids from other hydroxyl-containing compounds and represents a diagnostic marker for carboxylic acid functionality [24] [7].

The carbonyl stretch appears as a very strong absorption band at 1705-1720 wavenumbers, characteristic of carboxylic acid carbonyl groups. This frequency range reflects the electron-withdrawing effect of the hydroxyl group adjacent to the carbonyl, which influences the carbonyl bond strength and vibrational frequency [10] [6]. The intensity and position of this band provide unambiguous evidence for the presence of carboxylic acid functionality within the molecular structure.

Additional carboxylic acid vibrational modes include the coupled carbon-oxygen stretch and oxygen-hydrogen bending vibration at 1420±20 wavenumbers (strong intensity), representing in-plane deformation modes of the carboxyl group [28] [24]. The carbon-oxygen stretching vibration appears at 1300±15 wavenumbers as a strong absorption band, while the diagnostic out-of-plane oxygen-hydrogen bending mode occurs at 935±15 wavenumbers with medium intensity [28] [29].

The aliphatic carbon-hydrogen stretching modes appear in the 2960-2970 and 2870-2880 wavenumber regions with medium intensity, corresponding to asymmetric and symmetric methyl stretching vibrations respectively. These absorptions overlap with the broad carboxylic acid oxygen-hydrogen stretch but can be distinguished by their sharper line shapes [30] [7]. The methyl deformation modes appear at 1460-1470 wavenumbers, providing additional confirmation of the aliphatic methyl substituents.

The presence of the iodine substituent does not produce direct infrared absorption bands in the accessible frequency range, as carbon-iodine stretching vibrations typically occur below 500 wavenumbers [31]. However, the iodine substituent may indirectly influence the intensities and exact positions of other vibrational modes through its electronic effects on the molecular framework.